1-(Benzenesulfonyl)-N-tert-butyl-1H-indole-2-carboxamide
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Overview
Description
1-(Benzenesulfonyl)-N-tert-butyl-1H-indole-2-carboxamide is a complex organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a benzenesulfonyl group attached to an indole ring, which is further substituted with a tert-butyl group and a carboxamide group. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Benzenesulfonyl)-N-tert-butyl-1H-indole-2-carboxamide typically involves multiple steps, starting with the preparation of the indole core. One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions to form the indole ring. The resulting indole is then subjected to sulfonylation using benzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. Finally, the tert-butyl group is introduced through a Friedel-Crafts alkylation reaction using tert-butyl chloride and a Lewis acid catalyst like aluminum chloride .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, ensures consistent product quality. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is often prioritized to reduce the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
1-(Benzenesulfonyl)-N-tert-butyl-1H-indole-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the sulfonyl group to a sulfinyl or sulfide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of sulfonic acids or sulfoxides.
Reduction: Formation of sulfides or sulfinyl derivatives.
Substitution: Formation of sulfonamides or sulfonyl thiols.
Scientific Research Applications
1-(Benzenesulfonyl)-N-tert-butyl-1H-indole-2-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(Benzenesulfonyl)-N-tert-butyl-1H-indole-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. Additionally, the indole ring can interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity. These interactions can modulate various biochemical pathways, resulting in the compound’s observed biological effects .
Comparison with Similar Compounds
1-(Benzenesulfonyl)-N-tert-butyl-1H-indole-2-carboxamide can be compared with other sulfonamide derivatives, such as:
Benzenesulfonic acid: Lacks the indole and tert-butyl groups, making it less complex and less specific in its interactions.
N-Butyl-Benzenesulfonamide: Similar sulfonamide structure but with a butyl group instead of the indole and tert-butyl groups, leading to different biological activities.
Sulfanilamide: A simpler sulfonamide used as an antimicrobial agent, lacking the indole and tert-butyl groups.
The unique combination of the benzenesulfonyl, indole, and tert-butyl groups in this compound contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
CAS No. |
106154-54-5 |
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Molecular Formula |
C19H20N2O3S |
Molecular Weight |
356.4 g/mol |
IUPAC Name |
1-(benzenesulfonyl)-N-tert-butylindole-2-carboxamide |
InChI |
InChI=1S/C19H20N2O3S/c1-19(2,3)20-18(22)17-13-14-9-7-8-12-16(14)21(17)25(23,24)15-10-5-4-6-11-15/h4-13H,1-3H3,(H,20,22) |
InChI Key |
NNWFPSSHWUAWPP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)NC(=O)C1=CC2=CC=CC=C2N1S(=O)(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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